1'-Hydroxymidazolam-13C6

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation

Quantification of 1'-hydroxymidazolam in pharmacokinetic and DDI studies requires a stable isotope internal standard that resists deuterium exchange. 1'-Hydroxymidazolam-13C6 solves this with a chemically inert carbon-13 backbone. - +6 Da mass shift eliminates interference from endogenous matrix components - ≥99% 13C enrichment preserves LLOQ integrity in degraded forensic samples - No deuterium-hydrogen exchange drift across pH variations or freeze-thaw cycles - Supports FDA/EMA bioanalytical method validation for CYP3A4/5 activity assessment

Molecular Formula C18H13ClFN3O
Molecular Weight 347.72 g/mol
Cat. No. B12390466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Hydroxymidazolam-13C6
Molecular FormulaC18H13ClFN3O
Molecular Weight347.72 g/mol
Structural Identifiers
SMILESC1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO
InChIInChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i5+1,6+1,7+1,11+1,14+1,16+1
InChIKeyQHSMEGADRFZVNE-GLCRKPPFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Hydroxymidazolam-13C6 for Metabolite Quantification


1'-Hydroxymidazolam-13C6 (CAS: 1261396-36-4) is a carbon-13-labeled analog of 1'-hydroxymidazolam, the primary pharmacologically active metabolite of the benzodiazepine midazolam formed via CYP3A4/5-mediated oxidative metabolism [1]. The compound serves exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 1'-hydroxymidazolam in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). With a molecular formula of C₁₂¹²C₆H₁₃ClFN₃O and molecular weight of 347.72 g/mol, this 13C6-labeled standard provides a +6 Da mass shift relative to the unlabeled analyte [2].

Why 1'-Hydroxymidazolam-13C6 Is Irreplaceable


In quantitative LC-MS/MS analysis of 1'-hydroxymidazolam, substitution of 1'-Hydroxymidazolam-13C6 with unlabeled reference material or structurally similar compounds fundamentally compromises analytical validity. Unlabeled standards cannot co-elute with the target analyte while providing a distinct mass channel, rendering internal standard calibration impossible [1]. While deuterated analogs (e.g., 1'-hydroxymidazolam-d4) are widely used, they present documented limitations: deuterium-hydrogen exchange at alpha-carbonyl or aromatic positions can occur under certain pH or matrix conditions, causing mass shift degradation and quantification drift . In contrast, 13C labels integrated into the carbon backbone are chemically non-exchangeable, ensuring mass difference stability across all sample preparation and ionization conditions—a critical distinction for long-term method robustness and regulatory compliance [2].

1'-Hydroxymidazolam-13C6 Quantitative Evidence


13C6 Label Stability vs. Deuterium Exchange

1'-Hydroxymidazolam-13C6 incorporates six 13C atoms into the imidazobenzodiazepine carbon backbone, providing a permanent +6 Da mass shift that is chemically non-exchangeable. In contrast, deuterated internal standards such as 1'-hydroxymidazolam-d4 are susceptible to deuterium-hydrogen back-exchange under specific conditions (acidic/basic pH, elevated temperature, or during ionization), which can reduce the effective mass difference and compromise quantification accuracy . The 13C6 label guarantees stable mass differentiation throughout the entire analytical workflow, from sample extraction through MS detection [1].

LC-MS/MS Stable Isotope Labeling Bioanalytical Method Validation Internal Standard Selection

13C6 vs. Deuterated IS: Mass Separation

1'-Hydroxymidazolam-13C6 produces a +6 Da mass shift relative to the unlabeled analyte (C₁₂¹²C₆H₁₃ClFN₃O; exact mass 341.093 Da unlabeled vs. 347.093 Da for 13C6-labeled) [1]. This exceeds the +4 Da shift provided by the most widely used deuterated alternative, 1'-hydroxymidazolam-d4 [2]. A minimum mass difference of +3 Da is recommended for small-molecule LC-MS/MS to avoid isotopic overlap between the analyte's natural M+ isotope envelope and the internal standard signal . While both +4 Da and +6 Da meet this threshold, the larger +6 Da shift provides additional safety margin against isotopic cross-talk when analyzing high-concentration samples or when natural 37Cl isotope contributions (approx. 32.5% abundance) from the chlorine atom complicate the isotopic distribution.

Mass Spectrometry Isotopic Interference Quantitative Analysis CYP3A Phenotyping

Purity and Isotopic Enrichment Specifications

Commercial specifications for 1'-Hydroxymidazolam-13C6 include minimum chemical purity of 98.00% and minimum 13C isotopic enrichment of 99% as verified by Certificate of Analysis (COA) [1]. This dual specification—chemical purity and isotopic enrichment—is essential for SIL-IS procurement because low isotopic enrichment (e.g., <98%) introduces unlabeled analyte contamination that directly elevates baseline signal and compromises the LLOQ. Unlabeled reference standards (e.g., 1'-hydroxymidazolam, CAS 59468-90-5) are supplied only with chemical purity specifications and cannot serve as internal standards in LC-MS/MS workflows [2].

Reference Standard Certificate of Analysis Analytical Quality Control Method Validation

1'-Hydroxymidazolam-13C6 Application Scenarios


CYP3A4/5 Phenotyping Studies

In pharmacokinetic studies evaluating CYP3A4/5 activity via midazolam metabolic clearance, accurate quantification of 1'-hydroxymidazolam is essential. The non-exchangeable 13C6 label ensures consistent internal standard performance across all plasma samples regardless of pH variations during sample preparation, supporting regulatory-grade bioanalytical method validation per FDA/EMA guidelines [1]. The +6 Da mass shift reduces interference risk from endogenous matrix components, a critical advantage when measuring low ng/mL metabolite concentrations post-microdose midazolam administration.

DDI Studies and Long-Term Stability

DDI studies evaluating CYP3A inhibition or induction often span months and involve large sample batches analyzed across multiple runs. The chemically inert 13C label eliminates deuterium exchange-related drift that can occur with -d4 internal standards during extended storage or repeated freeze-thaw cycles, maintaining calibration curve linearity and inter-batch precision throughout longitudinal studies [1].

Forensic Toxicology and TDM

In forensic and therapeutic drug monitoring (TDM) applications analyzing postmortem blood or hemolyzed plasma, matrix effects are pronounced. 1'-Hydroxymidazolam-13C6 co-elutes identically with endogenous 1'-hydroxymidazolam, compensating for ion suppression/enhancement that would otherwise bias quantification if a non-isotopic structural analog were used. The ≥99% 13C enrichment minimizes background signal from unlabeled contaminant, preserving LLOQ integrity in degraded samples [2].

Technical Documentation Hub

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